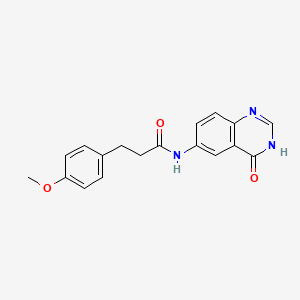

3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

CAS No.:

Cat. No.: VC14788558

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17N3O3 |

|---|---|

| Molecular Weight | 323.3 g/mol |

| IUPAC Name | 3-(4-methoxyphenyl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide |

| Standard InChI | InChI=1S/C18H17N3O3/c1-24-14-6-2-12(3-7-14)4-9-17(22)21-13-5-8-16-15(10-13)18(23)20-11-19-16/h2-3,5-8,10-11H,4,9H2,1H3,(H,21,22)(H,19,20,23) |

| Standard InChI Key | LLNHBTASHMUYCS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CNC3=O |

Introduction

General Information

3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a synthetic compound that belongs to the quinazoline derivatives class. This molecule features a methoxyphenyl group attached to a propanamide backbone and a quinazoline moiety, including a 4-oxo functional group. It has drawn interest for its potential biological activities and medicinal chemistry applications.

The molecular formula of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is , with a molecular weight of approximately 342.36 g/mol. The methoxy group enhances the molecule's lipophilicity, which can affect its pharmacokinetic properties.

Reactivity

The reactivity of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide can be explored through various chemical transformations typical for quinazoline derivatives. These reactions may include:

-

Hydrolysis of the amide bond

-

Modification of the methoxyphenyl group

-

Reactions involving the quinazoline ring

These reactions provide pathways for synthesizing analogs that may exhibit enhanced biological activity.

Potential Biological Activities

Research indicates that compounds related to quinazoline derivatives exhibit a range of biological activities. The specific biological activity of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide remains an area for further investigation.

Synthesis

Synthesis of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide can be achieved through several methods:

-

Condensation of a suitably substituted quinazoline with a propanamide derivative.

-

Use of appropriate coupling agents to form the amide bond.

-

Employing protecting groups where necessary to ensure selectivity.

These methods highlight the versatility in synthesizing this compound while adhering to modern green chemistry principles.

Applications

The applications of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide are primarily in medicinal chemistry and drug development:

-

It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.

-

It is used in the synthesis of analogs with enhanced biological activity.

-

It is involved in interaction studies to understand its pharmacodynamics.

Interaction studies involving 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide are essential for understanding its pharmacodynamics. Key areas of focus include:

-

Binding affinity to target proteins

-

Effects on cellular signaling pathways

-

In vivo efficacy and safety

These studies are crucial for determining the feasibility of advancing this compound into clinical trials.

Structural Similarities

Several compounds share structural similarities with 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Methoxy-7-hydroxyquinazolin-4-one | Hydroxy substitution enhances solubility | |

| 6-Hydroxy-7-methoxyquinazolin-4(1H)-one | Hydroxy and methoxy groups contribute to bioactivity | |

| 6,7-Dimethoxyquinazolin-4-one | Two methoxy groups may enhance lipophilicity | |

| Ethyl 3,4-dihydro-4-oxoquinazoline-6-carboxylate | Carboxylate group offers different reactivity |

The uniqueness of 3-(4-methoxyphenyl)-N-(4-oxo-3,4-dihydroquinazolin-6-yl)propanamide lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume